Home > Products > Screening Compounds P77300 > 6-Ethynyl-1H-indazol-3-amine
6-Ethynyl-1H-indazol-3-amine -

6-Ethynyl-1H-indazol-3-amine

Catalog Number: EVT-15455173
CAS Number:
Molecular Formula: C9H7N3
Molecular Weight: 157.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Ethynyl-1H-indazol-3-amine is a chemical compound belonging to the indazole family, characterized by an ethynyl group attached to the indazole ring. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This compound has garnered attention due to its promising biological activities, including antitumor properties, making it a subject of interest for further exploration in drug development and synthesis.

Source and Classification

6-Ethynyl-1H-indazol-3-amine is classified as an indazole derivative. Indazoles are bicyclic compounds that consist of a five-membered ring fused to a six-membered aromatic ring. The specific classification of 6-ethynyl-1H-indazol-3-amine is based on its molecular structure, which includes nitrogen atoms that play a crucial role in its chemical reactivity and biological activity. The compound's molecular formula is C9H7N3C_9H_7N_3, with a molecular weight of approximately 157.17 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-ethynyl-1H-indazol-3-amine typically involves several steps, starting from the preparation of the indazole core. A common synthetic route includes:

  1. Cyclization: The process often begins with the cyclization of o-aminobenzonitrile derivatives under acidic conditions to form the indazole ring.
  2. Functionalization: The ethynyl group is introduced at the 6-position of the indazole through various functionalization methods.

On an industrial scale, optimized reaction conditions are employed to enhance yield and purity. Techniques such as continuous flow chemistry can be utilized for efficiency and scalability.

Molecular Structure Analysis

Structure and Data

The molecular structure of 6-ethynyl-1H-indazol-3-amine can be described using various structural representations:

  • Molecular Formula: C9H7N3C_9H_7N_3
  • Molecular Weight: 157.17 g/mol
  • IUPAC Name: 6-ethynyl-1H-indazol-3-amine
  • InChI Key: BKQIAVFQXSTVQN-UHFFFAOYSA-N
  • Canonical SMILES: C#CC1=CC2=C(C=C1)C(=NN2)N

The structure features an ethynyl group (C≡C) linked to the indazole framework, which significantly influences its chemical properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

6-Ethynyl-1H-indazol-3-amine can participate in various chemical reactions, including:

  1. Oxidation: The ethynyl group can be oxidized to form different ethynyl derivatives.
  2. Reduction: Reduction reactions can modify the indazole core.
  3. Substitution: Nucleophilic substitution reactions can introduce diverse functional groups.

Common reagents for these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and alkyl halides or amines for substitution reactions.

Major Products Formed

The major products from these reactions include substituted indazoles and ethynyl derivatives, which have potential applications in various fields such as pharmaceuticals and materials science.

Mechanism of Action

The mechanism by which 6-ethynyl-1H-indazol-3-amine exerts its biological effects involves interactions with specific molecular targets within cells. For instance, in anticancer applications, this compound may inhibit enzymes or receptors that play critical roles in cancer cell proliferation. Studies have shown that it affects apoptosis and cell cycle regulation by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This mechanism underlines its potential as an effective anticancer agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Ethynyl-1H-indazol-3-amine exhibits several notable physical and chemical properties:

PropertyValue
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Melting PointNot specified
SolubilityNot specified
DensityNot specified

These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications.

Applications

Scientific Uses

6-Ethynyl-1H-indazol-3-amine has demonstrated potential in several scientific research areas:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: The compound has been investigated for antimicrobial and anticancer activities.
  3. Medicine: Research has explored its utility in drug development aimed at targeting specific diseases.
  4. Industry: Its unique properties make it valuable in developing new materials and chemical processes .
Introduction to 6-Ethynyl-1H-indazol-3-amine in Medicinal Chemistry

Historical Evolution of Indazole-Based Therapeutics

Indazole derivatives have emerged as privileged scaffolds in oncology drug development, with over 43 indazole-based compounds currently in clinical use or trials. The 3-aminoindazole motif serves as a critical hinge-binding region in kinase inhibitors, exemplified by FDA-approved drugs like Linifanib (multi-kinase inhibitor) and Entrectinib (ALK/TRK inhibitor) [3] [8]. The structural evolution of these therapeutics demonstrates a consistent trajectory toward increased target specificity and pharmacokinetic optimization. Early indazole drugs like Granisetron (5-HT3 antagonist) addressed chemotherapy-induced nausea, while subsequent generations directly targeted oncogenic pathways through kinase inhibition [3]. This progression established indazoles as versatile platforms for rational drug design, setting the stage for advanced derivatives like 6-Ethynyl-1H-indazol-3-amine.

Table 1: Evolution of Indazole-Based Anticancer Therapeutics

CompoundTherapeutic TargetClinical ApplicationStructural Features
Granisetron5-HT3 receptorChemotherapy-induced emesis1H-Indazole-3-carboxamide
Linifanib (ABT-869)VEGFR, PDGFRRenal cell carcinoma3-Aminoindazole hinge binder
PazopanibMulti-kinase inhibitorSoft tissue sarcoma1H-Indazol-3-amine core
EntrectinibTRK/ALK/ROS1 kinaseNTRK-fusion tumors1H-Indazole-3-amide linkage
6-Ethynyl-1H-indazol-3-amineBcr-Abl, KRAS-G12C (investigational)Leukemia, solid tumors (preclinical)Ethynyl linker at C6 position

Structural Uniqueness of 6-Ethynyl-1H-indazol-3-amine in Heterocyclic Drug Design

The strategic incorporation of an ethynyl group at the C6 position confers distinctive steric and electronic properties that enhance target engagement. Unlike conventional indazoles, the linear ethynyl moiety (–C≡C–H) provides:

  • Spatial Optimization: The 120° bond angle enables optimal traversal of the gatekeeper residue (T315I) in Bcr-Abl kinase mutants, avoiding steric clashes that inhibit conventional inhibitors [1].
  • Electronic Modulation: Triple bond conjugation delocalizes π-electrons across the indazole ring, enhancing hydrogen-bonding capacity with Met318 and Glu316 residues in the kinase ATP-binding pocket [1] [7].
  • Linker Versatility: Ethynyl serves as a synthetic handle for Sonogashira coupling, enabling modular construction of biaryl hybrids like ponatinib-inspired diarylamide conjugates [1].

This molecular architecture overcomes limitations of earlier indazole derivatives such as compound II (reported by Shan et al.), which showed modest cellular activity (K562 GI₅₀ = 6500 nM) due to suboptimal hydrophobic pocket occupation [1]. The ethynyl group’s compact rigidity enables deeper penetration into allosteric sites while maintaining metabolic stability—contrasting with flexible alkyl chains that increase entropic penalties upon binding.

Table 2: Structural Comparison of Indazole Derivatives

CompoundC6 SubstituentBcr-Abl IC₅₀ (nM)Cellular Potency (K562 GI₅₀, nM)Key Limitation
Early lead (Compound II)None~1006500Shallow hydrophobic engagement
Ponatinib–C≡C–C₆H₄CF₃0.370.53Cardiovascular toxicity
9h derivative [1]Ethynyl4.66.7 (K562)Under development
6-Ethynyl-1H-indazol-3-amine core–C≡CHNot reported5.15* (K562) [3]Optimizable via conjugation

Note: 5.15 μM IC₅₀ observed for hybrid compound 6o containing 3-aminoindazole scaffold [3]

Role in Targeted Cancer Therapy and Immune Modulation

The 6-ethynyl-1H-indazol-3-amine scaffold demonstrates dual mechanisms in oncology: direct kinase inhibition and immune microenvironment modulation.

Targeted Kinase Intervention:

  • Bcr-Abl Inhibition: Derivatives like compound 9h exhibit potent activity against native Bcr-Abl (IC₅₀ = 4.6 nM) and T315I mutants (IC₅₀ = 5.2 nM), surpassing nilotinib and dasatinib in mutant coverage. This occurs through the ethynyl group’s ability to bypass the steric bulk of isoleucine 315 while maintaining hydrogen bonding with hinge residues [1].
  • KRAS-G12C Targeting: Patent WO2021215545A1 discloses conjugates of 6-Ethynyl-1H-indazol-3-amine covalently binding KRAS-G12C via acrylamide warheads, trapping the oncoprotein in its inactive GDP-bound state [10].

Immune Priming Effects:Emerging evidence suggests ethynyl-indazoles may overcome immunotherapy resistance in "cold" tumors (lymphocyte-deficient). The scaffold modulates TGF-β signaling—a pathway tumors exploit for immune evasion. Preclinical models indicate that combining 6-Ethynyl derivatives with:

  • TGF-β inhibitors (e.g., galunisertib) reduces stromal barrier functions
  • Radiation therapy promotes lymphocyte infiltration
  • Checkpoint inhibitors (anti-PD-1) sustains T-cell activity [9]

This triple combination significantly regresses cold tumors by converting them into "hot," immunologically responsive phenotypes. The underlying mechanism involves disruption of TGF-β–mediated DNA repair, increasing tumor mutational burden and neoantigen presentation [9].

Apoptosis Pathways:Hybrid molecule 6o (containing 3-aminoindazole core) demonstrates concentration-dependent apoptosis induction in K562 leukemia cells (IC₅₀ = 5.15 μM) through:

  • Bcl-2 family protein suppression
  • p53/MDM2 pathway reactivation
  • G0/G1 cell cycle arrest (33.2 μM IC₅₀ in normal HEK-293 cells confirms selectivity) [3] [4]

These multimodal actions position 6-Ethynyl-1H-indazol-3-amine as a versatile template for next-generation targeted immunotherapies, particularly against therapy-resistant malignancies. Current research focuses on optimizing its pharmacokinetic profile through piperazine conjugation—a strategy proven effective in imatinib for enhancing solubility and bioavailability [3] [8].

Table 3: Anticancer Mechanisms of 6-Ethynyl-1H-indazol-3-amine Derivatives

Mechanism CategoryMolecular TargetsExperimental EvidenceTherapeutic Implication
Direct kinase inhibitionBcr-Abl (WT/T315I), KRAS-G12CIC₅₀ 4.6–5.2 nM against Bcr-Abl [1]Overcomes gatekeeper mutations
p53 activationMDM2-p53 interaction5.15 μM IC₅₀ in K562, p53 upregulation [3]Restores apoptosis in p53-wt cancers
Immune microenvironment remodelingTGF-β signaling, lymphocyte infiltrationCold-to-hot tumor conversion [9]Sensitizes immunotherapy-resistant tumors
Cell cycle arrestCDK4/6, cyclin D1G0/G1 phase blockade [4]Halts proliferation in hematologic malignancies

Properties

Product Name

6-Ethynyl-1H-indazol-3-amine

IUPAC Name

6-ethynyl-1H-indazol-3-amine

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C9H7N3/c1-2-6-3-4-7-8(5-6)11-12-9(7)10/h1,3-5H,(H3,10,11,12)

InChI Key

BKQIAVFQXSTVQN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C(=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.